![molecular formula C16H12O5 B304509 [4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate](/img/structure/B304509.png)
[4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate, also known as PPOB, is a chemical compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of [4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt pathway and the MAPK pathway. [4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate has also been shown to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
[4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. [4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate has also been found to improve cardiac function, reduce myocardial injury, and enhance neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of [4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate is its unique chemical structure, which allows it to interact with various signaling pathways and modulate gene expression. [4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate is also relatively easy to synthesize, making it readily available for lab experiments. However, one of the limitations of [4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for [4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate research, including the development of more efficient synthesis methods, the identification of new targets and signaling pathways, and the exploration of its potential applications in other fields, such as immunology and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of [4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate and its potential side effects.
Synthesemethoden
The synthesis of [4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate involves the reaction of 3,4-dihydro-2H-pyran with 2-propyn-1-ol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then reacted with benzoyl chloride to obtain [4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate. The overall yield of the synthesis process is around 40%.
Wissenschaftliche Forschungsanwendungen
[4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, [4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, [4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate has been found to enhance neuronal survival and protect against neurodegenerative diseases. In cardiovascular disease, [4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate has been shown to improve cardiac function and reduce myocardial injury.
Eigenschaften
Produktname |
[4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate |
---|---|
Molekularformel |
C16H12O5 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
(4-oxo-5-prop-2-ynoxypyran-2-yl)methyl benzoate |
InChI |
InChI=1S/C16H12O5/c1-2-8-19-15-11-20-13(9-14(15)17)10-21-16(18)12-6-4-3-5-7-12/h1,3-7,9,11H,8,10H2 |
InChI-Schlüssel |
YOWTWJXWXKXNKM-UHFFFAOYSA-N |
SMILES |
C#CCOC1=COC(=CC1=O)COC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C#CCOC1=COC(=CC1=O)COC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.